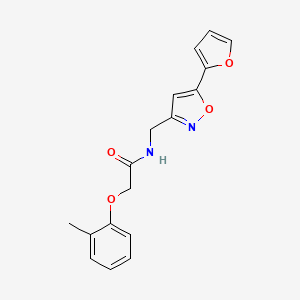

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

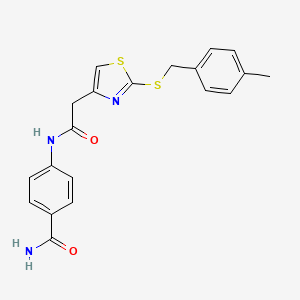

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide, also known as FIPI, is a small molecule inhibitor that has gained attention in scientific research due to its potential applications in the field of lipid signaling. FIPI is a selective inhibitor of phospholipase D (PLD), an enzyme that is involved in the regulation of various cellular processes such as vesicular trafficking, membrane fusion, and signal transduction.

Applications De Recherche Scientifique

Synthesis and Properties of Furan and Isoxazole Derivatives

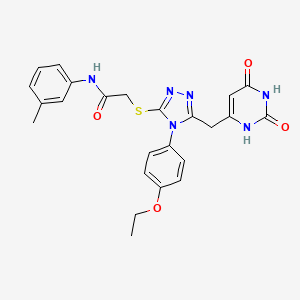

Insensitivity and Detonation Performance of Energetic Materials : A study by Yu et al. (2017) detailed the synthesis of insensitive energetic materials based on the combination of 1,2,5- and 1,2,4-oxadiazole rings. The materials demonstrated moderate thermal stabilities and superior detonation performance compared to TNT, highlighting the structural importance of furan and isoxazole rings in designing explosives with enhanced safety and effectiveness (Yu et al., 2017).

Antimicrobial Activity : Research on the antimicrobial properties of isoxazole-substituted 1,3,4-oxadiazoles by Marri et al. (2018) revealed that certain derivatives exhibited good activity against bacterial and fungal strains. This study underscores the potential of isoxazole derivatives in the development of new antimicrobial agents (Marri et al., 2018).

Herbicidal Activities : Kai et al. (1998) synthesized a series of 2-(5-isoxazolyloxy)acetamide derivatives and assessed their herbicidal activities against upland field plants. The study found that compounds carrying a 4-methyl-3-trifluoromethyl-5-isoxazolyl group exhibited potent herbicidal activity, indicating the potential agricultural applications of such compounds (Kai et al., 1998).

Neuroprotection and Pharmacological Evaluation : A novel class of amino acid antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors, utilizing isoxazole amino acid as a lead, was developed by Krogsgaard‐Larsen et al. (1991). These compounds showed no affinity for NMDA receptor complex but were potent inhibitors at AMPA receptors, offering insights into the design of neuroprotective and pharmacological agents (Krogsgaard‐Larsen et al., 1991).

Propriétés

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-12-5-2-3-6-14(12)22-11-17(20)18-10-13-9-16(23-19-13)15-7-4-8-21-15/h2-9H,10-11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDXUTCVNMNJPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2400023.png)

![N-(4-fluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2400028.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2400040.png)

![9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2400041.png)

![[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2400043.png)

![(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2400045.png)